molecular formula C10H20N2O B13173255 N-[(Azepan-2-yl)methyl]propanamide

N-[(Azepan-2-yl)methyl]propanamide

Cat. No.: B13173255
M. Wt: 184.28 g/mol
InChI Key: JYJIBJCMKYZSKI-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]propanamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]propanamide typically involves the reaction of azepane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azepane+Propanoyl chlorideThis compound+HCl\text{Azepane} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Azepane+Propanoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

N-[(Azepan-2-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Piperidin-2-yl)methyl]propanamide
  • N-[(Morpholin-2-yl)methyl]propanamide
  • N-[(Pyrrolidin-2-yl)methyl]propanamide

Uniqueness

N-[(Azepan-2-yl)methyl]propanamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different nitrogen-containing rings, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

JYJIBJCMKYZSKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CCCCCN1

Origin of Product

United States

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